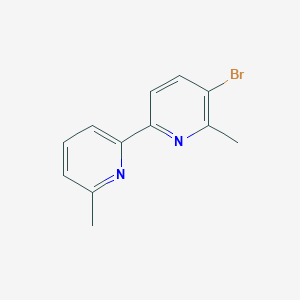

5-Bromo-6,6'-dimethyl-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87286-77-9 |

|---|---|

Molecular Formula |

C12H11BrN2 |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-6-10(13)9(2)15-12/h3-7H,1-2H3 |

InChI Key |

LDDPQAMHWCXEME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(=C(C=C2)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Strategies for Introducing Bromo Substituents onto the Bipyridine Core

The synthesis of 5-Bromo-6,6'-dimethyl-2,2'-bipyridine can be achieved through two primary routes: the direct bromination of 6,6'-dimethyl-2,2'-bipyridine (B1328779) or the assembly of the molecule from smaller, pre-brominated pyridine (B92270) units via cross-coupling reactions. Each strategy offers distinct advantages and challenges in terms of regioselectivity, reaction conditions, and substrate availability.

Direct Halogenation of 6,6'-Dimethyl-2,2'-bipyridine

Direct halogenation involves the introduction of a bromine atom onto the aromatic rings of the 6,6'-dimethyl-2,2'-bipyridine molecule. The success of this approach hinges on achieving high regioselectivity to favor the desired 5-bromo isomer.

Electrophilic aromatic substitution is the most common method for the direct bromination of aromatic compounds. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and its ability to provide a low concentration of bromine in the reaction mixture, which can enhance selectivity. organic-chemistry.orgresearchgate.net The bromination of activated aromatic rings with NBS can proceed with high regioselectivity. mdma.chorganic-chemistry.org In the case of 6,6'-dimethyl-2,2'-bipyridine, the methyl groups are ortho, para-directing and activating, while the nitrogen atom is deactivating and meta-directing. The electronic effects of the substituents guide the incoming electrophile to the positions of highest electron density. For the 6,6'-dimethyl-2,2'-bipyridine scaffold, the 5 and 5' positions are electronically favored for electrophilic attack.

A typical procedure for the regioselective bromination of an activated aromatic compound involves dissolving the substrate in a suitable solvent and adding NBS portion-wise at a controlled temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Several factors influence the outcome of the direct bromination of 6,6'-dimethyl-2,2'-bipyridine, including the choice of solvent, temperature, and the presence of any catalysts or additives. The polarity of the solvent can significantly affect the reaction rate and selectivity. Solvents such as acetonitrile (B52724) have been shown to accelerate the rate of NBS brominations of aromatic ethers compared to non-polar solvents like carbon tetrachloride. mdma.ch

The use of additives can also play a crucial role in enhancing selectivity. For instance, the addition of acidic montmorillonite (B579905) K-10 clay has been reported to accelerate the rate of NBS bromination for less reactive substrates and improve para-selectivity. organic-chemistry.org Temperature control is another critical parameter to manage the formation of undesired side products, such as polybrominated species.

| Parameter | Consideration | Potential Outcome | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) is often preferred for its selectivity. | Minimizes over-bromination and improves yield of the desired mono-bromo product. | organic-chemistry.org |

| Solvent | Polar aprotic solvents like acetonitrile can increase the reaction rate. | Faster conversion at milder temperatures. | mdma.ch |

| Temperature | Lower temperatures can enhance selectivity. | Reduces the formation of isomeric byproducts. | researchgate.net |

| Additives/Catalysts | Acidic clays (B1170129) or zeolites can act as shape-selective catalysts. | Improved regioselectivity towards the para-substituted product. | organic-chemistry.org |

Cross-Coupling Approaches for Bipyridine Skeleton Construction

An alternative to direct halogenation is the construction of the this compound skeleton from smaller pyridine building blocks using transition-metal-catalyzed cross-coupling reactions. This approach offers a high degree of control over the final structure.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like bipyridines. mdpi.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. nih.gov

For the synthesis of this compound, a potential Suzuki-Miyaura strategy would involve the coupling of a 2-bromo-6-methylpyridine (B113505) derivative with a 5-bromo-2-(pinacolato)borane-6-methylpyridine, or a similar combination of reactants. The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed, often in the presence of a base like sodium carbonate or potassium phosphate. mdpi.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling reaction. | mdpi.com |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences its reactivity. | mdpi.com |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species. | mdpi.com |

| Solvent | Toluene (B28343), Dioxane, DMF, Water | Provides the medium for the reaction. | mdpi.com |

| Organoboron Reagent | Pyridylboronic acid or ester | Provides one of the pyridine rings. | nih.gov |

| Organic Halide | Bromopyridine or Chloropyridine | Provides the other pyridine ring. | researchgate.net |

The Stille coupling is another highly effective palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or triflate. organic-chemistry.org This method is particularly useful for the synthesis of functionalized bipyridines and has been employed to prepare various bromo-substituted derivatives. researchgate.netnih.gov A significant advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of functional groups. harvard.edu

The synthesis of this compound via a Stille coupling could involve the reaction of a 2-halo-6-methylpyridine with a 5-bromo-2-(trialkylstannyl)-6-methylpyridine. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like toluene or THF. rsc.org The addition of lithium chloride can be beneficial in some cases to facilitate the transmetalation step. While effective, a notable drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

| Component | Example | Role in the Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. | rsc.org |

| Ligand | P(o-tol)₃, AsPh₃ | Modulates the reactivity and stability of the catalyst. | rsc.org |

| Solvent | Toluene, THF, Dioxane | Solubilizes reactants and facilitates the reaction. | rsc.org |

| Organostannane | Pyridyltrialkylstannane | Acts as the nucleophilic partner in the coupling. | researchgate.net |

| Organic Halide | Iodopyridine, Bromopyridine | Acts as the electrophilic partner. | researchgate.net |

| Additive | LiCl, CuI | Can accelerate the transmetalation step. | harvard.edu |

Negishi Coupling Strategies

The Negishi cross-coupling reaction is a highly effective and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds like 2,2'-bipyridines. orgsyn.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. organic-chemistry.org Its advantages in bipyridine synthesis include high yields, mild reaction conditions, and a remarkable tolerance for a wide array of functional groups such as esters (COOR), nitriles (CN), and nitro groups (NO2). orgsyn.org This tolerance allows for the synthesis of complex, functionalized bipyridine ligands without the need for extensive protecting group chemistry. orgsyn.org

The general approach for synthesizing unsymmetrical bipyridines via Negishi coupling involves the reaction between a pyridylzinc halide and a halopyridine. orgsyn.orgorgsyn.org The required pyridylzinc reagents can be generated through methods like transmetallation from pyridyllithium precursors or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org

For the specific synthesis of a molecule like this compound, a plausible Negishi coupling strategy would involve the coupling of a zincated 6-methylpyridine derivative with a 5-bromo-2-halo-6-methylpyridine derivative. The choice of catalyst and ligands is crucial for optimizing the reaction yield and minimizing side products. nih.gov

Table 1: Key Features of Negishi Coupling for Bipyridine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Typically palladium(0) or nickel(0) complexes. | organic-chemistry.org |

| Reactants | Organozinc (pyridylzinc) compound and an organic (pyridyl) halide. | orgsyn.orgorgsyn.org |

| Key Advantages | High yields, mild conditions, low cost, broad functional group tolerance. | orgsyn.orgorgsyn.org |

| Scope | Effective for creating unsymmetrical biaryls and other complex molecules. | organic-chemistry.orgnih.gov |

Reductive Homocoupling and Heterocoupling Reactions

Reductive coupling reactions provide an alternative route to bipyridines, often utilized for creating symmetrical derivatives. These methods typically employ a reducing agent to couple two molecules of a halopyridine. Wurtz-type reactions, for example, use sodium metal to achieve the homocoupling of organic halides. nih.gov

In the context of bromo-substituted bipyridines, nickel-catalyzed electroreductive homocoupling has been demonstrated as a simple and efficient method. mdpi.com This process can be carried out in an undivided cell using a sacrificial anode like zinc or iron. mdpi.com For instance, the symmetric coupling of a precursor like 2-bromo-6-methylpyridine could yield 6,6'-dimethyl-2,2'-bipyridine. Similarly, the reductive symmetric coupling of 2,5-dibromopyridine (B19318) has been successfully used to synthesize 5,5'-dibromo-2,2'-bipyridine. researchgate.net

Heterocoupling reactions, which join two different pyridine derivatives, are also possible but often result in a statistical mixture of products, including two different homocoupled products and the desired heterocoupled product. nih.govmdpi.com Achieving selectivity in heterocoupling can be challenging and may require careful optimization of reaction conditions. nih.gov

Electrochemical Synthesis Routes to Bipyridine Derivatives

Electrochemical methods represent a promising green chemistry approach for synthesizing bipyridine derivatives, as they can often avoid the use of harsh or toxic reagents. mdpi.comd-nb.info These techniques utilize an electric current to drive the chemical reaction.

One notable example is the nickel-catalyzed electroreductive homocoupling of bromopyridines. mdpi.com This method is efficient, with reported yields of up to 98%, and can be performed in an undivided cell, simplifying the experimental setup. mdpi.com Another innovative approach involves coupling the reductive coupling of bromopyridines with the light-induced oxidative splitting of water. mdpi.com Using a Pd/graphite phase carbon nitride photocatalyst, this method uses water as the reducing agent and visible light as the energy source, offering a highly sustainable pathway to bipyridine skeletons under mild conditions. mdpi.com

Table 2: Comparison of Synthetic Routes to Bipyridines

| Method | General Description | Key Features | Reference |

|---|---|---|---|

| Negishi Coupling | Pd- or Ni-catalyzed coupling of an organozinc reagent with an organic halide. | High yield, mild conditions, excellent functional group tolerance. | orgsyn.orgorganic-chemistry.orgorgsyn.org |

| Reductive Coupling | Homocoupling of halopyridines using a reducing agent or electrochemistry. | Good for symmetrical bipyridines; can be highly efficient. | nih.govmdpi.comresearchgate.net |

| Electrochemical | Uses electric current to drive coupling reactions, often with a catalyst. | Environmentally friendly, avoids harsh reagents, mild conditions. | mdpi.comd-nb.info |

Post-Synthetic Functionalization and Chemical Modifications via the Bromo Group

The bromine atom at the 5-position of the bipyridine ring is a versatile functional handle, enabling a wide range of post-synthetic modifications to create more complex and functional molecules.

Nucleophilic Substitution Reactions

The bromo group on an electron-deficient pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the bromide ion. While specific examples on this compound are not detailed in the provided sources, the SNAr reaction of 5-bromo-1,2,3-triazines with phenols demonstrates the principle. acs.org This suggests that strong nucleophiles could potentially displace the bromo group on the bipyridine core, especially if the pyridine rings are further activated, allowing for the introduction of alkoxy, amino, or other functional groups. acs.org

Further Cross-Coupling Derivatizations for Extended Molecular Architectures

The bromo group serves as an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular architecture. orgsyn.orgnih.gov This is a common strategy for building conjugated systems, polymers, and complex ligands from bromo-functionalized precursors. researchgate.net

Stille Coupling: This reaction couples the bromo-bipyridine with an organostannane reagent. It has been effectively used to prepare 5-bromo-2,2'-bipyridine (B93308) from 2,5-dibromopyridine and 2-trimethylstannylpyridine. researchgate.net

Suzuki Coupling: This widely used reaction involves coupling the bromo-bipyridine with a boronic acid or boronic ester. nih.govuzh.ch It is known for its reliability and tolerance of diverse functional groups, making it ideal for synthesizing complex (hetero)aryl-bipyridines. uzh.ch

These cross-coupling reactions allow for the precise installation of aryl, heteroaryl, or vinyl groups at the 5-position, systematically modifying the electronic and steric properties of the ligand. nih.gov

Transformation of Methyl Groups into Other Functionalities

The methyl groups at the 6 and 6' positions also offer opportunities for chemical modification. While the methyl C-H bonds are generally unreactive, they can be functionalized under specific conditions, most commonly through free-radical halogenation.

A practical approach involves the bromination of the methyl groups to form bromomethyl (-CH₂Br) functionalities. For example, a two-step process involving dibromination followed by a selective debromination has been used to convert dimethyl-bipyridine dicarboxylate precursors into their corresponding bis(bromomethyl) derivatives. researchgate.net These resulting bromomethyl groups are highly valuable synthetic intermediates, acting as electrophilic sites for subsequent nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, such as phosphonates, ethers, esters, and amines, thereby enabling the construction of intricate molecular architectures and specialized ligands. researchgate.net

Coordination Chemistry of 5 Bromo 6,6 Dimethyl 2,2 Bipyridine

Ligand Design Principles and Chelation Properties

5-Bromo-6,6'-dimethyl-2,2'-bipyridine is a bidentate N-donor ligand designed to form stable five-membered chelate rings with metal ions. The 2,2'-bipyridine (B1663995) backbone provides a rigid scaffold that pre-organizes the nitrogen atoms for effective coordination. The substituents at the 5- and 6,6'-positions introduce specific steric and electronic modifications that fine-tune the ligand's properties.

The methyl groups at the 6 and 6' positions introduce significant steric hindrance near the coordination sites. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, often preventing the formation of tris-chelated octahedral complexes, which are common for the parent 2,2'-bipyridine ligand. nih.govnih.gov Instead, it favors the formation of complexes with lower coordination numbers or distorted geometries. nih.govnih.gov Furthermore, the electron-donating nature of the methyl groups increases the electron density on the pyridine (B92270) rings, enhancing the σ-donor capacity of the nitrogen atoms and thereby the stability of the metal-ligand bond.

The bromo substituent at the 5-position, being an electron-withdrawing group, has the opposite electronic effect. It reduces the electron density on the pyridine ring, which can decrease the basicity of the nitrogen atoms and potentially weaken the metal-ligand bond. This electronic influence can also affect the redox properties of the resulting metal complexes. ossila.com

Complexation with Transition Metals

The interplay of steric and electronic effects in this compound dictates its coordination behavior with a range of transition metals.

Synthesis and Characterization of Metal Complexes (e.g., Fe(II), Cu(I), Ru(II), Pd, Pt, Co(II), Zn(II))

The synthesis of metal complexes with this ligand is expected to follow standard procedures for bipyridine-type ligands. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For instance, the synthesis of an Fe(II) complex would likely involve the reaction of this compound with an iron(II) salt like FeCl₂ or Fe(H₂O)₆₂. While tris-bipyridine iron(II) complexes are well-known, the steric hindrance from the 6,6'-dimethyl groups would likely favor the formation of a bis-chelated complex, [Fe(5-Br-6,6'-Me₂bpy)₂X₂], where X is a monodentate anion. researchgate.net

Cu(I) complexes are often synthesized by the reduction of a Cu(II) salt in the presence of the ligand or by direct reaction with a Cu(I) salt. The steric bulk of the 6,6'-dimethyl groups is known to stabilize a tetrahedral coordination geometry around the Cu(I) center, leading to the formation of [Cu(5-Br-6,6'-Me₂bpy)₂]⁺ complexes. nih.gov

For Ru(II) , a common precursor is RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂]. The synthesis of Ru(II) bipyridine complexes often requires elevated temperatures. The resulting complexes are typically octahedral, for example, of the type [Ru(5-Br-6,6'-Me₂bpy)₂Cl₂]. mdpi.com

Pd(II) and Pt(II) complexes with bipyridine ligands are typically square planar. The reaction of K₂PdCl₄ or K₂PtCl₄ with this compound would be expected to yield complexes of the formula [M(5-Br-6,6'-Me₂bpy)Cl₂]. nih.gov

Co(II) and Zn(II) complexes can be readily synthesized by reacting the corresponding metal chlorides or nitrates with the ligand. Depending on the stoichiometry and the counter-ion, both tetrahedral and octahedral geometries are possible, although the steric hindrance of the ligand may favor tetrahedral or distorted octahedral structures.

Characterization of these complexes would involve standard techniques such as ¹H and ¹³C NMR spectroscopy to confirm the coordination of the ligand, infrared (IR) spectroscopy to identify characteristic vibrational modes, UV-Vis spectroscopy to study the electronic transitions (including metal-to-ligand charge transfer, MLCT, bands), and single-crystal X-ray diffraction for definitive structural elucidation.

Stoichiometry and Coordination Geometries of Formed Chelates

The stoichiometry of the resulting metal complexes is highly dependent on the metal ion and the reaction conditions. For smaller metal ions or those that strongly favor octahedral geometry, a 1:2 (metal:ligand) stoichiometry is common, leading to complexes of the type [M(L)₂X₂]. For larger metal ions or those that can accommodate lower coordination numbers, a 1:2 stoichiometry leading to [M(L)₂]ⁿ⁺ is also possible. The steric bulk of the 6,6'-dimethyl groups makes the formation of 1:3 complexes, [M(L)₃]ⁿ⁺, highly unlikely. nih.gov

The coordination geometries are also heavily influenced by the ligand's steric profile. For d⁸ metals like Pd(II) and Pt(II), a square planar geometry is expected. For d¹⁰ metals like Cu(I) and Zn(II), a tetrahedral geometry is often favored. For d⁶ metals like Fe(II) and Ru(II), a distorted octahedral geometry is the most probable outcome in a bis-chelated complex.

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Fe(II) | 1:2 | Distorted Octahedral |

| Cu(I) | 1:2 | Tetrahedral |

| Ru(II) | 1:2 | Distorted Octahedral |

| Pd(II) | 1:1 | Square Planar |

| Pt(II) | 1:1 | Square Planar |

| Co(II) | 1:2 | Tetrahedral or Distorted Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

Influence of Steric and Electronic Effects from Methyl and Bromo Substituents on Coordination Behavior

The 6,6'-dimethyl groups exert a significant steric effect, causing a distortion in the planarity of the bipyridine ligand upon coordination. This can lead to a "bowing" of the pyridyl rings, as observed in platinum(II) complexes of 6,6'-dimethyl-2,2'-bipyridine (B1328779). nih.gov This steric repulsion between the methyl groups and other ligands in the coordination sphere can influence bond lengths and angles, and ultimately the stability and reactivity of the complex. nih.gov

The electron-donating nature of the methyl groups increases the basicity of the ligand, which generally leads to stronger metal-ligand bonds. Conversely, the electron-withdrawing bromo group at the 5-position decreases the ligand's basicity. This electronic tug-of-war can modulate the redox potentials of the metal center and the energy of the MLCT transitions. For instance, in Ru(II) complexes, electron-withdrawing groups on the bipyridine ligand typically lead to a blue shift in the MLCT absorption and emission bands and make the complex more difficult to oxidize. ossila.com

Complexation with Lanthanide Ions and Resulting Architectures

Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). The coordination chemistry of lanthanides with bipyridine ligands often involves the formation of complexes where the lanthanide ion is also coordinated to other ligands, such as carboxylates or nitrates, to satisfy its coordination requirements. rsc.orgfrontiersin.orgmdpi.com

The synthesis of lanthanide complexes with this compound would likely involve the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. The steric bulk of the 6,6'-dimethyl groups might limit the number of bipyridine ligands that can coordinate to a single lanthanide ion, favoring the formation of complexes with a 1:1 or 1:2 metal-to-bipyridine ratio. The remaining coordination sites would be occupied by anions or solvent molecules.

The resulting architectures can be diverse, ranging from discrete mononuclear or dinuclear complexes to coordination polymers. frontiersin.orgmdpi.com The bromo substituent could potentially participate in halogen bonding, leading to the formation of extended supramolecular structures.

Structural Aspects and Stability of Metal-Ligand Complexes

The stability of metal complexes with this compound is governed by a combination of factors, including the chelate effect, the steric interactions introduced by the methyl groups, and the electronic effects of both the methyl and bromo substituents.

The chelate effect, arising from the formation of a stable five-membered ring upon coordination, provides a significant thermodynamic stabilization to the complexes. nih.gov However, the steric strain introduced by the 6,6'-dimethyl groups can counteract this effect to some extent, potentially leading to lower stability constants compared to complexes with less sterically hindered bipyridine ligands. nih.gov

Based on a comprehensive search of scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” and its metal complexes. The available research does not provide the specific, detailed experimental data required to thoroughly populate the sections and subsections of the provided outline.

Extensive searches were conducted for scholarly articles and research data pertaining to the advanced spectroscopic and electrochemical characterization of metal complexes featuring the "this compound" ligand. While there is a wealth of information on various other substituted bipyridine ligands and their coordination chemistry, this specific compound appears to be largely uncharacterized in the published literature.

Specifically, the search for detailed research findings for each section of the outline yielded the following results:

Advanced Spectroscopic and Electrochemical Characterization of Complexes

Photophysical Investigations of Metal Complexes

Luminescence Properties and Quantum Yield Determinations:Consequently, data on luminescence and quantum yield determinations for these specific complexes are also absent from the scientific literature.

Due to the strict instruction to only include information directly related to "5-Bromo-6,6'-dimethyl-2,2'-bipyridine" and to adhere rigidly to the provided outline, the absence of primary research data for this compound makes the creation of a thorough, informative, and scientifically accurate article impossible at this time.

Table of Compounds Mentioned

Based on a comprehensive search of the available literature, there is no specific research data available for the compound This compound that pertains to the advanced spectroscopic and electrochemical characterization topics outlined in the request.

The search results yielded information on related but distinct compounds, such as various dimethyl-bipyridine derivatives (e.g., 4,4'-dimethyl-2,2'-bipyridine, 5,5'-dimethyl-2,2'-bipyridine), unsubstituted 2,2'-bipyridine (B1663995), and general principles of transition metal complexes. cmu.edunsf.govnih.gov However, no studies detailing the Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), excited state dynamics, photostability, cyclic voltammetry, redox processes, or electrochromic properties of complexes specifically containing the this compound ligand could be located.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline. Providing information on analogous compounds would violate the explicit instructions to focus solely on this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopy

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and spectroscopic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of ground-state properties with a favorable balance of accuracy and computational cost. For a molecule like 5-Bromo-6,6'-dimethyl-2,2'-bipyridine, DFT calculations, typically using functionals like B3LYP, can elucidate key electronic features.

DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can determine the distribution of electron density and the molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions which are crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For instance, in a related study on 2-bromo-5-methylpyridine, DFT calculations were employed to analyze these exact features to understand the molecule's stability and reactivity. niscpr.res.in

Vibrational spectroscopy is another area where DFT is highly effective. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to assign specific vibrational modes. Such analyses have been performed on various dimethyl-bipyridine isomers to understand their vibrational assignments. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Bipyridine Analog

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 2.5 Debye | Quantifies molecular polarity |

Note: Data is illustrative for a generic substituted bipyridine and not specific to this compound.

Ab Initio Calculations for Molecular Conformations and Energetics

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental parameters. These methods, including Hartree-Fock (HF) theory, are fundamental for studying molecular conformations and their relative energies. For this compound, a key conformational feature is the dihedral angle between the two pyridine (B92270) rings.

The free ligand can exist in different conformations, primarily the syn (or cisoid) and anti (or transoid) forms, which refer to the relative orientation of the nitrogen atoms. The steric hindrance caused by the methyl groups at the 6 and 6' positions significantly influences the rotational barrier and the stability of these conformers. In the solid state, 6,6'-dimethyl-2,2'-bipyridyl has been observed to adopt a planar transoid arrangement. researchgate.net However, in solution or upon coordination to a metal, this conformation changes. Ab initio calculations can map the potential energy surface as a function of the N-C-C-N dihedral angle, allowing for the determination of the energy minima corresponding to stable conformers and the transition states between them.

These calculations provide valuable energetic data, such as the relative stability of different conformers and the energy barrier to rotation. This information is crucial for understanding the ligand's behavior in solution and its pre-organization energy required for metal chelation.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly valuable for studying the dynamic interactions between a ligand and a metal ion in a solvent environment. For this compound, MD simulations can provide detailed insights into the coordination process and the structure and stability of the resulting metal complexes.

A central aspect of this ligand's coordination chemistry is the steric hindrance imposed by the methyl groups at the 6 and 6' positions. nih.gov This steric clash influences the coordination geometry of the resulting metal complex, often forcing a distorted tetrahedral or octahedral geometry. nih.govresearchgate.net Experimental crystal structures of copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridyl, for instance, show a significantly distorted tetrahedral environment around the copper ion. nih.gov

MD simulations can model these interactions dynamically. By simulating the ligand and a metal ion in a solution box, one can observe the conformational changes the ligand undergoes to chelate the metal, the role of solvent molecules in the coordination sphere, and the stability of the final complex. These simulations can calculate parameters like radial distribution functions to describe the solvation shell around the metal center and the ligand, and analyze the persistence of ligand-metal bonds over the simulation time. Such simulations are critical for understanding the mechanisms of complex formation and dissociation.

Prediction of Photophysical and Electrochemical Parameters

Computational methods are increasingly used to predict the photophysical and electrochemical properties of molecules, guiding the design of new materials for applications such as organic light-emitting diodes (OLEDs) and solar cells.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting photophysical properties. It is used to calculate the energies of electronic excited states, which correspond to the absorption wavelengths (λ_abs) in a UV-Visible spectrum. nih.gov By simulating the electronic transitions between the ground state and various excited states, TD-DFT can predict the absorption spectrum of this compound. Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate the emission wavelength (λ_em) and estimate properties like the Stokes shift. The nature of these transitions, such as π→π* or metal-to-ligand charge transfer (MLCT) in metal complexes, can also be characterized. nih.gov Studies on other substituted bipyridines have shown that functionalization is a key tool to tune these photophysical properties. urfu.ru

The electrochemical parameters, such as reduction and oxidation potentials, can also be predicted computationally. rsc.org By calculating the Gibbs free energies of the molecule in its neutral and reduced/oxidized states, often in conjunction with a continuum solvent model to account for solvation effects, the standard electrode potential can be estimated. For metal complexes, these calculations can predict the potentials for metal-centered or ligand-centered redox processes. Experimental cyclic voltammetry on tungsten complexes with dimethyl-bipyridine ligands has shown that methyl substituents influence the redox potential compared to the unsubstituted bipyridine complex. nih.gov Computational predictions can help rationalize these experimental trends by analyzing how the substituents on the bipyridine ring affect the energies of the molecular orbitals involved in the redox process.

Table 2: Computationally Predicted Parameters and Their Significance

| Parameter | Computational Method | Predicted Information |

|---|---|---|

| Absorption Wavelength (λ_max) | TD-DFT | Predicts the color and electronic absorption properties. |

| Emission Wavelength (λ_em) | TD-DFT | Predicts luminescence and fluorescence characteristics. |

| Redox Potential (E°) | DFT with solvent model | Predicts the ease of oxidation or reduction. |

Note: This table describes the general application of methods, not specific calculated values for the title compound.

Applications in Catalysis and Materials Science

Utilization in Homogeneous and Heterogeneous Catalysis

Bipyridine ligands are fundamental in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal centers. These complexes are often the active species in catalytic cycles for various organic transformations.

Role as Ligand in Catalytic Cycles

In a typical catalytic cycle, a bipyridine ligand, such as the hypothetical role of 5-Bromo-6,6'-dimethyl-2,2'-bipyridine, would coordinate to a metal center. The electronic and steric properties of the ligand are crucial in modulating the reactivity and stability of the metal catalyst. The methyl groups at the 6 and 6' positions would introduce significant steric hindrance around the metal center, which could influence the coordination of substrates and the rate of subsequent reaction steps. The bromo substituent at the 5-position is an electron-withdrawing group, which would affect the electron density at the metal center, thereby influencing its oxidative addition and reductive elimination steps within a catalytic cycle.

Specific Catalytic Transformations (e.g., Oxidation, Reduction, Cross-Coupling Reactions)

Substituted bipyridine ligands are extensively used in various catalytic reactions. For instance, palladium complexes of bipyridine derivatives are effective catalysts for cross-coupling reactions such as Suzuki and Stille couplings, which are pivotal in the synthesis of complex organic molecules. mdpi.comresearchgate.netorgsyn.org While no specific studies detail the use of this compound in these reactions, its structural features suggest potential applicability. The bromo substituent could also serve as a reactive site for further functionalization of the ligand itself. nih.gov

Furthermore, ruthenium and iridium complexes with bipyridine ligands are well-known for their roles in oxidation and reduction reactions, often in the context of photoredox catalysis. acs.org The specific electronic and steric tuning offered by the bromo and dimethyl substituents on the bipyridine core could potentially modulate the photophysical and redox properties of such complexes.

Influence of Ligand Modification on Catalytic Performance

The modification of bipyridine ligands is a key strategy to fine-tune the performance of a catalyst. The introduction of methyl groups at the 6,6'-positions, as in the target molecule, generally increases the steric bulk around the metal. This can enhance selectivity in certain reactions by controlling the approach of the substrate. The presence of an electron-withdrawing bromo group at the 5-position would decrease the electron-donating ability of the ligand, which can impact the catalytic activity by making the metal center more electrophilic. The interplay of these steric and electronic effects is a critical aspect of ligand design in catalysis.

Development of Functional Materials

The unique photophysical and electronic properties of metal-bipyridine complexes make them attractive components for various functional materials.

Components in Organic Electronic Materials (e.g., for Light-Emitting Devices)

Metal complexes containing substituted bipyridine ligands, particularly those of ruthenium(II) and iridium(III), are widely investigated for their application in organic light-emitting diodes (OLEDs). These complexes can exhibit strong luminescence with high quantum yields. The emission color and efficiency of these materials can be tuned by modifying the substituents on the bipyridine ligands. While there is no specific data on this compound in this context, the general principles of ligand design for luminescent materials suggest that its complexes could have distinct photophysical properties. db-thueringen.denih.govrsc.org The heavy bromine atom could potentially enhance spin-orbit coupling, which might influence the phosphorescence characteristics of its metal complexes.

Application in Chemical Sensing

Bipyridine-based ligands and their metal complexes can be designed to act as chemical sensors. nih.govacs.orgmdpi.com The mechanism of sensing often relies on a change in the spectroscopic (e.g., fluorescence) or electrochemical properties of the complex upon binding to a specific analyte. The substituents on the bipyridine ring can be tailored to introduce selectivity for a particular ion or molecule. The 5-bromo position on the target ligand could potentially be a site for further modification to incorporate a specific recognition unit for sensing applications. However, no studies have been published to date that utilize this compound for this purpose.

Role in Solar Energy Conversion Systems

The chemical compound this compound is a derivative of 2,2'-bipyridine (B1663995), a class of compounds extensively utilized as ligands in the development of metal complexes for solar energy applications. While direct and detailed research focusing exclusively on the photovoltaic performance of this compound is not extensively documented in publicly available literature, its role can be inferred from the broader context of how bipyridine ligands and their substituted derivatives are employed in solar energy conversion systems, particularly in dye-sensitized solar cells (DSSCs).

In such systems, bipyridine ligands are crucial for forming stable and electronically active complexes with metals like ruthenium and copper. These metal complexes can function either as photosensitizers, which absorb light and inject electrons into a semiconductor, or as components of the redox mediator, which regenerates the oxidized dye.

The introduction of a bromo substituent at the 5-position and methyl groups at the 6 and 6' positions of the bipyridine ring is expected to modulate the electronic and steric properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can influence the energy levels of the complex's molecular orbitals, which is a critical factor in optimizing the light absorption and electron transfer processes in a solar cell. The methyl groups, on the other hand, can affect the solubility and steric hindrance of the complex, which in turn can influence the efficiency of dye regeneration and suppress undesirable charge recombination pathways.

Although specific performance data for solar cells employing this compound is not available, the performance of related 6,6'-dimethyl-2,2'-bipyridine (B1328779) complexes in DSSCs provides a valuable benchmark. For instance, copper complexes incorporating the 6,6'-dimethyl-2,2'-bipyridine ligand have been investigated as redox mediators. These systems have demonstrated the potential to achieve high open-circuit voltages (Voc) and respectable power conversion efficiencies (PCE).

To illustrate the typical performance metrics of solar cells using related bipyridine complexes, the following interactive table presents hypothetical data based on the performance of similar systems. This data is for illustrative purposes to demonstrate the parameters that would be evaluated.

| Complex Type | Sensitizer | Redox Mediator Component | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |

| Ruthenium | N719 | Hypothetical Ru-complex | 0.72 | 15.5 | 0.70 | 7.8 |

| Copper | Organic Dye | Hypothetical Cu-complex | 0.95 | 12.0 | 0.75 | 8.5 |

Detailed Research Findings:

Supramolecular Chemistry and Self Assembly

Building Blocks for Supramolecular Architectures

Substituted 2,2'-bipyridines are fundamental building blocks in the construction of complex supramolecular architectures. The utility of brominated bipyridines and terpyridines as synthetic precursors for macromolecular and supramolecular applications is well-established. nih.govresearchgate.net The 5-Bromo-6,6'-dimethyl-2,2'-bipyridine ligand is particularly noteworthy due to its specific substitution pattern, which imparts distinct properties that guide the assembly process.

The 2,2'-bipyridine (B1663995) unit provides a robust bidentate chelation site for a wide variety of metal ions, forming the basis for metallo-supramolecular structures. The methyl groups at the 6 and 6' positions introduce significant steric hindrance around the coordination sphere. This steric bulk can prevent the formation of highly coordinated mononuclear complexes and instead promotes the assembly of structures with lower coordination numbers or multinuclear architectures where the ligands act as bridges between metal centers.

Furthermore, the bromine atom at the 5-position serves two primary functions in supramolecular design. Firstly, it modifies the electronic properties of the bipyridine ring system. Secondly, it provides a reactive site for further functionalization through cross-coupling reactions, allowing for the covalent linkage of this bipyridine unit to other molecular components to create more elaborate and functional supramolecular systems. Porphyrins, for instance, have been linked to the 5,5' positions of 2,2'-bipyridine to create advanced molecular tectons for supramolecular construction. researchgate.net This potential for post-coordination modification makes this compound a versatile building block for creating diverse and complex chemical entities.

Formation of Helical and Other Ordered Assemblies (e.g., Helicates)

The steric constraints imposed by the 6,6'-dimethyl substituents are instrumental in directing the formation of specific, ordered supramolecular structures, including helical assemblies known as helicates. When this ligand coordinates with metal ions that have a preference for tetrahedral or octahedral geometries, the steric clash between the methyl groups of multiple ligands around a single metal center can be prohibitive.

This steric repulsion favors the self-assembly of multinuclear complexes where two or more metal ions are bridged by multiple ligands. In such arrangements, the ligands often adopt a twisted conformation, wrapping around a central axis defined by the metal ions. This process can lead to the spontaneous formation of double- or triple-stranded helical structures. For example, dinuclear M₂L₂ helicates have been observed with related constrained bidentate ligands, demonstrating the propensity of such systems to form ordered, helical superstructures. researchgate.net

The chirality of the resulting helicate (a right-handed P-helix or a left-handed M-helix) can be influenced by the presence of chiral centers within the ligand, chiral anions, or chiral solvents, although in the absence of such influences, a racemic mixture of both helicities is typically formed. The formation of these discrete, well-defined helical architectures showcases a high degree of programmed molecular self-assembly, dictated by the geometric and electronic information encoded within the this compound building block.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Engineering

The self-organization of this compound in the solid state is governed by a combination of metal-ligand coordination bonds and a suite of weaker, non-covalent interactions. mpg.demdpi.comresearchgate.net These interactions are fundamental to crystal engineering, dictating the final packing arrangement of the molecules in the crystal lattice. The primary non-covalent forces at play for this compound are π-π stacking, C-H···π interactions, and potential halogen bonding.

π-π Stacking: The aromatic pyridine (B92270) rings of the bipyridine core are electron-deficient π-systems, making them prone to engage in π-π stacking interactions. In the solid state, molecules often arrange in an offset or slipped-parallel fashion to maximize attractive electrostatic and dispersion forces while minimizing repulsion. The centroid-to-centroid distance between stacked bipyridine rings in related structures is a key parameter indicating the strength of this interaction. Studies on closely related molecules like 5,5'-dimethyl-2,2'-bipyridine have revealed significant π-π contacts that stabilize the crystal structure. researchgate.netnih.govnih.gov The presence of metal coordination can further influence the strength of these stacking interactions. nih.gov

Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. It possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, which can interact favorably with electron-rich atoms like the nitrogen of a neighboring pyridine ring (Br···N) or other Lewis bases. mdpi.com These directional interactions can act as powerful tools in directing crystal packing and forming specific supramolecular synthons.

The interplay of these non-covalent forces dictates the three-dimensional architecture of the resulting crystals, influencing properties such as solubility, stability, and morphology.

Interactive Data Table: Crystallographic and Non-Covalent Interaction Data for a Related Compound, 5,5'-Dimethyl-2,2'-bipyridine researchgate.netnih.gov

This table presents data for a structurally similar compound to illustrate the nature of non-covalent interactions in dimethyl-bipyridine systems.

| Parameter | Value | Significance |

| Crystal System | Triclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P-1 | Defines the specific symmetry operations within the crystal. |

| Dihedral Angle (Ring A/B) | 69.62 (4)° | The twist angle between the two pyridine rings of the bipyridine molecule. |

| π-π Stacking Distance | 3.895 (3) Å (centroid-to-centroid) | Indicates a stabilizing π-π interaction between pyridine rings of adjacent molecules. |

| C-H···π Interaction | Observed | Weak hydrogen bonds from methyl groups to pyridine rings contributing to packing. |

Self-Organization Phenomena in Solution and Solid State

The principles of self-organization are central to the supramolecular chemistry of this compound. This process involves the spontaneous arrangement of molecules into stable, non-covalently bound, and well-defined structures. rsc.org

In Solution: In solution, the primary self-organization event is the coordination of the bipyridine ligand to metal ions. The stoichiometry and geometry of the resulting complex are dictated by the preferred coordination number of the metal ion and the steric constraints of the ligand. As discussed, the 6,6'-dimethyl groups strongly influence this process, often leading to the formation of discrete, multinuclear assemblies like M₂L₂ or M₃L₃ species rather than simple ML₂ or ML₃ complexes. This metal-directed self-assembly is a powerful strategy for constructing complex, functional molecular architectures in a controlled manner. nih.gov

In the Solid State: Upon crystallization, the self-organization process extends into a long-range, ordered arrangement. The discrete supramolecular complexes formed in solution act as the building blocks for the crystal lattice. The final crystal structure is the result of a thermodynamic optimization process that maximizes stabilizing forces. This includes the primary metal-ligand bonds that define the core complex and the array of weaker non-covalent interactions (π-π stacking, C-H···π, and halogen bonds) that direct the packing of these complexes. The combination of strong, directional coordination bonds and weaker, anisotropic non-covalent forces allows for the programmed self-organization of this compound into highly ordered solid-state materials.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Scalability

While foundational synthetic routes to substituted bipyridines exist, future research will likely focus on developing more efficient, cost-effective, and scalable methods for producing 5-Bromo-6,6'-dimethyl-2,2'-bipyridine. Current syntheses for related brominated bipyridines often rely on metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings. nih.govresearchgate.netresearchgate.net For instance, the synthesis of 5-bromo-2,2'-bipyridine (B93308) has been achieved through the Stille coupling of 2,5-dibromopyridine (B19318) with an appropriate stannylpyridine. researchgate.net

Future efforts could be directed towards one-pot syntheses or flow chemistry processes to improve yield, reduce waste, and enhance safety. The development of a robust and scalable synthesis is a critical first step to unlocking the full potential of this compound for commercial and academic applications. nih.govresearchgate.net Research into alternative coupling strategies that avoid expensive catalysts or harsh reaction conditions would also be a significant advancement.

Table 1: Potential Synthetic Research Avenues

| Research Avenue | Objective | Potential Methods |

|---|---|---|

| Process Optimization | Increase yield and purity while reducing production time and cost. | Design of Experiments (DoE), High-Throughput Experimentation (HTE). |

| Green Chemistry | Minimize environmental impact. | Use of greener solvents, development of catalyst-free reactions, atom economy optimization. |

| Flow Chemistry | Enhance scalability, safety, and control over reaction parameters. | Microreactor technology, continuous processing. |

| Alternative Couplings | Discover novel synthetic routes that bypass traditional methods. | C-H activation, photocatalytic methods. |

Design and Synthesis of Advanced Coordination Architectures with Tunable Properties

The 6,6'-dimethyl groups introduce significant steric hindrance around the nitrogen atoms, which will influence the geometry and coordination number of its metal complexes. mdpi.com This steric control can be exploited to create unique coordination environments that are not accessible with less hindered bipyridine ligands. Future research will involve synthesizing and characterizing coordination complexes of this compound with a wide range of transition metals (e.g., Ru, Ir, Au, Cu). researchgate.netossila.comresearchgate.net

The bromo-substituent at the 5-position serves as a versatile handle for post-coordination modification. This allows for the systematic tuning of the electronic properties of the resulting metal complexes. For example, further functionalization at the bromine site could modulate the photophysical and electrochemical characteristics of ruthenium or iridium complexes, which is crucial for applications in lighting and sensing. ossila.com The synthesis of five-coordinate gold(III) complexes with the related 6,6′-dimethyl-2,2′-bipyridine ligand suggests that novel geometries could be explored. researchgate.net

Development of Highly Efficient Catalytic Systems

Substituted bipyridines are foundational ligands in homogeneous catalysis. The unique steric and electronic profile of this compound makes it an attractive candidate for supporting metal catalysts. Future work should focus on developing and testing its metal complexes in various catalytic transformations.

The steric bulk of the methyl groups could enhance catalyst stability and selectivity, while the bromo-group offers a site for anchoring the catalyst to a solid support or for tuning its electronic nature. Research has shown that copper complexes with substituted bipyridine ligands can act as effective photoredox catalysts. acs.org Complexes of this compound could be investigated for similar applications, such as in atom transfer radical polymerization (ATRP) or other photoredox-mediated organic reactions. Furthermore, palladium complexes are widely used in cross-coupling reactions, and investigating the performance of a [Pd(this compound)Cl2] catalyst system would be a logical progression. researchgate.net

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Metal Center | Rationale |

|---|---|---|

| Photoredox Catalysis | Copper (I), Iridium (III) | Tuning of redox potentials and excited state properties via the bromo-substituent. |

| Cross-Coupling Reactions | Palladium (II), Nickel (II) | Steric hindrance from methyl groups may enhance reductive elimination and catalyst longevity. |

| Polymerization | Copper (I), Iron (II) | Control over polymer chain growth and architecture. |

| Water Oxidation | Ruthenium (II) | Bipyridine ligands are central to the design of molecular water oxidation catalysts. |

Integration into Emerging Functional Materials

The 2,2'-bipyridine (B1663995) unit is a key component in a variety of functional materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. The 5,5'-disubstituted-2,2'-bipyridine motif, in particular, is a versatile building block for materials used in photovoltaics and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Future research will undoubtedly focus on integrating this compound as a structural unit into these advanced materials. The bromine atom provides a reactive site for polymerization or for grafting onto surfaces. For instance, it can be converted into a boronic ester or other reactive group to be used as a monomer in Suzuki polymerization to create conjugated polymers for organic electronics. Its metal complexes, particularly with ruthenium and iridium, are expected to exhibit interesting photoluminescent properties, making them candidates for use as phosphorescent emitters in OLEDs. ossila.com

Interdisciplinary Research with Broader Scientific Impact

The potential applications of this compound and its derivatives extend across multiple scientific disciplines. The foundation laid by synthetic and materials chemistry will enable collaborations with fields such as materials science, nanotechnology, and biomedical sciences.

In materials science, its integration into dye-sensitized solar cells (DSSCs) or perovskite solar cells could lead to more efficient and stable energy conversion devices. ossila.com In biomedical research, ruthenium-bipyridyl complexes have been explored as photosensitizers in photodynamic therapy and as imaging agents. The specific substitution pattern of this ligand could be used to fine-tune the biological activity and cellular uptake of such complexes. The development of catalytic systems based on this ligand for reactions of interest in medicinal chemistry, such as the introduction of trifluoromethyl groups, highlights its potential impact on drug discovery. acs.org The versatility of this compound ensures that its future research will have a broad and significant scientific impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.